molecular formula C16H12Cl4N2O2 B2578744 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide CAS No. 477851-51-7

3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide

Cat. No. B2578744
CAS RN: 477851-51-7
M. Wt: 406.08
InChI Key: KBYPEDHVABNRLU-MPUCSWFWSA-N
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Description

The compound “3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide” has a molecular formula of C16H12Cl4N2O2 . It is related to 2,4-Dichlorobenzyl alcohol, which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to an imino group, which is further connected to a propanamide group . The exact structural details are not available in the retrieved resources.


Physical And Chemical Properties Analysis

The compound has an average mass of 406.091 Da and a monoisotopic mass of 403.965302 Da . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Herbicidal Activity

Research has explored the synthesis and evaluation of compounds with a similar structure to "3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide" for their herbicidal activities. For instance, compounds synthesized using specific cyclic reagents have been shown to possess effective herbicidal properties. The structural elucidation of these compounds, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, through crystallographic analysis, has provided insights into their potential herbicidal applications (Liu et al., 2008).

Synthesis and Structural Analysis

The synthesis of compounds with structures related to "this compound" involves various chemical reactions, including aza-Darzens-type reactions and the formation of stable cyclic and acyclic compounds. The detailed structural and spectral analysis of these compounds, such as their crystal structures and electronic properties, has been conducted to understand their chemical behavior and potential applications (Nicola Giubellina et al., 2006).

Potential Biological Activities

Studies have also delved into the synthesis and exploration of the bioactivity of imine derivatives related to "this compound". These studies encompass the synthesis of imine compounds and their characterization through crystal structure analysis, highlighting their optoelectronic properties and potential as bioactive molecules against various targets, including proteins related to SARS-CoV-2 (Muhammad Ashfaq et al., 2022).

Controlled Release Applications

The development of microcapsules for controlled release applications using compounds with structural similarities to "this compound" has been researched. These studies investigate the preparation and characterization of microcapsules designed for the slow release of active substances, indicating their potential in agricultural and pharmaceutical applications (Fuqiang Yu et al., 2021).

properties

IUPAC Name

(3Z)-N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2O2/c17-11-2-1-10(14(19)7-11)9-24-21-6-5-16(23)22-12-3-4-13(18)15(20)8-12/h1-4,6-8H,5,9H2,(H,22,23)/b21-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYPEDHVABNRLU-MPUCSWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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